molecular formula C33H34FN5O5S B13706111 Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate

Cat. No.: B13706111
M. Wt: 631.7 g/mol
InChI Key: DHAXTPJKGNCIMQ-UHFFFAOYSA-N
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Description

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate is a structurally complex carbamate derivative featuring a thieno[3,2-B]pyridine core fused to pyridine and phenoxy substituents. The molecule includes:

  • A thieno[3,2-B]pyridine heterocycle, which is linked to a pyridin-3-yl group.
  • A tert-butyl carbamate group with a 2-methoxyethyl chain, likely improving solubility and metabolic stability.

Properties

Molecular Formula

C33H34FN5O5S

Molecular Weight

631.7 g/mol

IUPAC Name

tert-butyl N-[[6-[7-[4-amino-2-(4-amino-2-fluorophenoxy)phenoxy]thieno[3,2-b]pyridin-2-yl]pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C33H34FN5O5S/c1-33(2,3)44-32(40)39(13-14-41-4)19-20-5-8-24(38-18-20)30-17-25-31(45-30)28(11-12-37-25)43-27-10-7-22(36)16-29(27)42-26-9-6-21(35)15-23(26)34/h5-12,15-18H,13-14,19,35-36H2,1-4H3

InChI Key

DHAXTPJKGNCIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)N)OC5=C(C=C(C=C5)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. One common synthetic route involves the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-amino-2-fluorophenol and 4-amino-2-(4-amino-2-fluorophenoxy)phenol.

    Coupling Reactions: These intermediates are then subjected to coupling reactions with thieno[3,2-B]pyridine and pyridine derivatives to form the core structure.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or aromatic rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription or replication processes.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges: The target compound’s multi-step synthesis likely involves Pd-catalyzed cross-coupling (similar to ’s hydroxythienopyridine analog) and nucleophilic aromatic substitution for phenoxy groups. Oxidation sensitivity (as seen in 7g) may necessitate inert conditions .
  • Biological Potential: Antiplasmodial activity is plausible given structural parallels to 9ac, but the fluorophenoxy groups may introduce unique pharmacokinetic profiles (e.g., enhanced blood-brain barrier penetration) .
  • Stability: The tert-butyl carbamate group generally enhances stability, but the phenolic ethers may be prone to enzymatic cleavage in vivo.

Biological Activity

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a thienopyridine core, multiple aromatic rings, and functional groups that may contribute to its biological activity. Its molecular formula is C29H40FN3O6SC_{29}H_{40}FN_3O_6S, and it has a molecular weight of approximately 577.71 g/mol .

The biological activity of this compound appears to be linked to its ability to interact with various molecular targets, including:

  • Protein Kinases : The compound has been shown to inhibit protein kinase activity, which is crucial for cell signaling pathways involved in cancer progression .
  • Receptor Modulation : It may act as an antagonist at specific receptors such as the histamine H3 receptor (H3R), which is implicated in neurodegenerative diseases and psychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent research:

Study Cell Line IC50 (µM) Mechanism
Kuder et al. (2022)Aβ aggregation model1.93Inhibition of aggregation via phenoxy group interactions
Abatematteo et al. (2021)OVCAR-4 (ovarian cancer)Not specifiedCell cycle arrest in S phase
Kubacka et al. (2022)Mouse model of MDD37.8 nM (H3R antagonist)Anticonvulsant activity

These studies indicate that the compound's structural features, particularly the phenoxy moiety, play a significant role in its biological efficacy.

Case Studies

  • Cancer Treatment : A study involving patients resistant to traditional protein kinase inhibitors found that this compound could serve as an effective alternative treatment option. The mechanism was linked to its ability to inhibit specific pathways associated with tumor growth .
  • Neurodegenerative Diseases : Research has suggested potential applications in treating conditions such as Alzheimer's disease due to its interaction with histamine receptors and modulation of neurotransmitter levels .

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